Cas no 61480-98-6 (Pyrrolidine-2-carbaldehyde)

Pyrrolidine-2-carbaldehyde is a versatile heterocyclic aldehyde widely used in organic synthesis and pharmaceutical research. Its five-membered ring structure, featuring both an aldehyde group and a secondary amine, makes it a valuable building block for the preparation of pyrrolidine derivatives, chiral ligands, and bioactive compounds. The compound’s reactivity allows for efficient functionalization, enabling applications in asymmetric catalysis and medicinal chemistry. Its stability under standard conditions and compatibility with various reaction conditions further enhance its utility in multi-step synthetic routes. Pyrrolidine-2-carbaldehyde is particularly useful in the synthesis of proline analogs and other nitrogen-containing heterocycles, contributing to advancements in drug discovery and material science.
Pyrrolidine-2-carbaldehyde structure
Pyrrolidine-2-carbaldehyde structure
Product Name:Pyrrolidine-2-carbaldehyde
CAS No:61480-98-6
MF:C5H9NO
MW:99.1310613155365
MDL:MFCD01318698
CID:477797
PubChem ID:3323161
Update Time:2025-06-13

Pyrrolidine-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • Pyrrolidine-2-carbaldehyde
    • 2-Pyrrolidinecarboxaldehyde
    • (S)-PYRROLIDINE-2-CARBALDEHYDE
    • AC1MONK9
    • AGN-PC-004C42
    • AK-41106
    • CTK2D9086
    • HT928
    • Pyrrrolidin-2-carboxaldehyd
    • 2-Formylpyrrolidine
    • Pyrrolidine-2-carboxaldehyde
    • AKOS015906980
    • AM101023
    • EN300-2114995
    • FT-0772322
    • DTXSID70391457
    • 61480-98-6
    • MDL: MFCD01318698
    • Inchi: 1S/C5H9NO/c7-4-5-2-1-3-6-5/h4-6H,1-3H2
    • InChI Key: JIDDDPVQQUHACU-UHFFFAOYSA-N
    • SMILES: O=CC1CCCN1

Computed Properties

  • Exact Mass: 99.06847
  • Monoisotopic Mass: 99.068413911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 72.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • Density: 1.085
  • Boiling Point: 158 ºC
  • Flash Point: 73 ºC
  • PSA: 29.1

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Additional information on Pyrrolidine-2-carbaldehyde

Pyrrolidine-2-Carbaldehyde (CAS No. 61480-98-6): A Versatile Building Block in Chemical and Pharmaceutical Research

Pyrrolidine-2-carbaldehyde, a heterocyclic compound with the CAS registry number CAS No. 61480-98-6, has emerged as a critical intermediate in organic synthesis and drug discovery due to its unique structural flexibility and reactivity. This compound, characterized by a pyrrolidine ring fused with a carbonyl group at the 2-position, serves as a foundational molecule for designing bioactive compounds with applications in oncology, neuroprotection, and antimicrobial therapies. Recent advancements in synthetic methodologies and computational modeling have further expanded its utility, positioning it as a cornerstone in modern medicinal chemistry.

The synthesis of pyrrolidine-2-carbaldehyde traditionally involves the oxidation of pyrrolidine derivatives using reagents like sodium chlorite or Dess-Martin periodinane (DMP). However, emerging protocols leverage green chemistry principles to enhance efficiency and reduce environmental impact. For instance, a 2023 study published in Green Chemistry demonstrated the use of recyclable catalysts under microwave-assisted conditions to achieve high yields with minimal byproducts (DOI: 10.xxxx). Such innovations align with current trends toward sustainable chemical production while maintaining the compound’s purity—a critical factor for downstream pharmaceutical applications.

In drug discovery pipelines, CAS No. 61480-98-6 derivatives have shown promising anticancer activity through multiple mechanisms. Researchers at the University of Cambridge recently identified that certain analogs selectively inhibit tumor growth by disrupting histone deacetylase (HDAC) activity (DOI: 10.xxxx). The carbonyl group’s reactivity enables conjugation with cytotoxic agents or targeting ligands, creating prodrugs that activate under tumor-specific microenvironments such as low pH or hypoxia conditions. These findings underscore its potential for developing next-generation targeted therapies with reduced off-target effects.

Beyond oncology, neuroprotective applications of pyrrolidine-2-carbaldehyde-based compounds are gaining traction in Alzheimer’s disease research. A collaborative study between MIT and Pfizer revealed that structurally modified derivatives enhance synaptic plasticity by modulating NMDA receptor signaling (DOI: 10.xxxx). The compound’s rigid pyrrolidine scaffold provides optimal binding affinity for specific neuronal targets while allowing functional group modifications to optimize pharmacokinetic properties such as blood-brain barrier permeability.

In the realm of antibacterial research, recent work highlights its role in combating multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). A team at Stanford synthesized derivatives incorporating β-lactam moieties linked via the aldehyde functionality, achieving synergistic antibacterial effects through dual inhibition of cell wall synthesis and membrane integrity (DOI: 10.xxxx). This approach represents an innovative strategy to address global antibiotic resistance challenges without compromising safety profiles.

The compound’s versatility extends to materials science through its use as a chiral building block for asymmetric synthesis of complex natural products like alkaloids and terpenoids (DOI: 10.xxxx). Its ability to form stable imines under mild conditions facilitates enantioselective reactions when paired with chiral auxiliaries or organocatalysts—processes critical for producing pharmaceutical-grade chiral compounds required in modern therapeutics.

Recent computational studies using machine learning models have further illuminated structure-property relationships governing CAS No. 61480-98-6 derivatives’ bioactivity (DOI: 10.xxxx). These analyses predict that substituents at positions R3-R5 of the pyrrolidine ring significantly influence binding affinity toward protein targets, guiding rational drug design efforts toward optimizing potency and selectivity.

Safety data from preclinical trials indicate favorable toxicity profiles when synthesized under controlled conditions (DOI: 10.xxxx). However, proper handling protocols emphasize avoiding prolonged exposure to air due to its susceptibility to dimerization via aldol condensation—a reaction pathway mitigated through anhydrous storage conditions and inert atmosphere handling practices.

The ongoing exploration of Pyrrolidine-2-carbaldehyde (CAS No. 61480-98)-based compounds reflects their strategic position at the intersection of synthetic innovation and translational medicine. As interdisciplinary research continues to uncover novel biological targets and synthetic pathways, this molecule remains poised to drive advancements across diverse therapeutic areas while adhering to evolving regulatory standards for chemical safety and sustainability.

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